3-Bromo-5-hydroxy-4-nitrobenzotrifluoride
Description
Contextualizing Fluorinated Benzene (B151609) Derivatives in Contemporary Chemical Research
Fluorinated benzene derivatives, particularly those containing the trifluoromethyl (CF₃) group, have become indispensable in contemporary chemical research. The incorporation of fluorine or fluorine-containing moieties like -CF₃ into organic molecules can profoundly alter their physical, chemical, and biological properties. chemicalbook.com The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms, which deactivates the benzene ring towards electrophilic aromatic substitution. vaia.comminia.edu.eg This deactivation makes the ring less susceptible to metabolic oxidation, a desirable trait in drug design that can enhance a molecule's stability and bioavailability. arctomsci.com
Furthermore, the -CF₃ group is highly lipophilic, which can improve a drug's ability to permeate cell membranes and interact with hydrophobic protein pockets. minia.edu.eg Unlike other halogens, the fluorine atom is relatively small, comparable in size to a hydrogen atom, meaning its substitution often results in minimal steric hindrance while significantly altering electronic properties. chemicalbook.com These combined effects make fluorinated motifs, such as the benzotrifluoride (B45747) core, a cornerstone in the development of pharmaceuticals and agrochemicals. mdpi.com
The Significance of Nitro and Hydroxyl Substituents in Aromatic Systems for Chemical Transformations
The reactivity of an aromatic ring is heavily influenced by its substituents. The hydroxyl (-OH) and nitro (-NO₂) groups have powerful and opposing electronic effects. The hydroxyl group is a potent activating group; its lone pair of electrons can be donated into the aromatic π-system through resonance (+R effect), increasing the electron density on the ring, especially at the ortho and para positions. quora.comlibretexts.org This makes the ring significantly more reactive towards electrophiles. minia.edu.eg
Structural Elucidation and Naming Convention of 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride within Chemical Nomenclature Systems
The compound this compound is a polysubstituted benzene derivative. Its structure consists of a central benzene ring to which four different functional groups are attached: a bromine atom, a hydroxyl group, a nitro group, and a trifluoromethyl group.
According to IUPAC nomenclature, there are systematic ways to name such a compound. If "benzotrifluoride" is used as the parent name, the carbon atom bearing the -CF₃ group is designated as position 1. The remaining substituents are then numbered to give them the lowest possible locants and listed alphabetically. This convention leads to the name This compound . Alternatively, if phenol (B47542) (a benzene ring with a hydroxyl group) is considered the parent structure, the carbon with the -OH group becomes position 1. This would result in the name 3-Bromo-2-nitro-5-(trifluoromethyl)phenol. The former name is commonly used by chemical suppliers. bldpharm.comsynquestlabs.com
Detailed research findings, including specific synthetic routes and comprehensive spectroscopic data for this particular compound (CAS 1980074-97-2), are not widely available in published literature. However, its basic properties have been cataloged by various chemical suppliers. arctomsci.combldpharm.comsynquestlabs.comaablocks.com A plausible synthetic approach could involve the regioselective nitration of a 3-bromo-5-hydroxybenzotrifluoride precursor, where the strongly activating hydroxyl group would direct the incoming nitro group to the ortho position (C4).
Below is a table summarizing the key identifiers for this compound.
| Property | Data | Source(s) |
| Compound Name | This compound | bldpharm.comsynquestlabs.com |
| CAS Number | 1980074-97-2 | bldpharm.comsynquestlabs.comaablocks.com |
| Molecular Formula | C₇H₃BrF₃NO₃ | bldpharm.comsynquestlabs.com |
| Molecular Weight | 286.00 g/mol | bldpharm.comsynquestlabs.com |
| MDL Number | MFCD28397836 | bldpharm.comsynquestlabs.com |
Compound Index
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrF3NO3 |
|---|---|
Molecular Weight |
286.00 g/mol |
IUPAC Name |
3-bromo-2-nitro-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(13)6(4)12(14)15/h1-2,13H |
InChI Key |
GGUFNPLROBJXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
Synthetic Utility and Derivatization of 3 Bromo 5 Hydroxy 4 Nitrobenzotrifluoride
Role as a Versatile Intermediate in Multi-Step Organic Synthesis
The inherent functionality of 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride allows it to serve as a foundational building block for a wide array of more complex molecules. Its utility stems from the ability to selectively address each functional group, enabling sequential modifications that build molecular complexity in a controlled manner.
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. princeton.edumq.edu.aue-bookshelf.de this compound is a promising starting material for the synthesis of such systems. The ortho-relationship between the hydroxyl and nitro groups is particularly significant. Following the reduction of the nitro group to an amine, the resulting ortho-aminophenol derivative can undergo a variety of cyclization reactions.
For instance, condensation with carboxylic acids or their derivatives can lead to the formation of benzoxazoles. The presence of the trifluoromethyl group on the heterocyclic scaffold is often associated with enhanced metabolic stability and binding affinity in biologically active molecules. Similarly, intramolecular reactions involving the bromine atom can be envisioned after initial modifications, leading to the formation of more complex fused heterocyclic systems. The synthesis of fluorinated N-heterocycles often relies on the use of fluorine-containing building blocks, highlighting the importance of intermediates like the subject compound. researchgate.netbeilstein-journals.org
The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex polyaromatic and biaryl structures. kyoto-u.ac.jplibretexts.org By coupling this fluorinated aromatic ring with other aryl or vinyl partners, chemists can assemble elaborate molecular architectures.
The trifluoromethyl group imparts unique electronic properties and can influence the conformation of the resulting polyaromatic system. The hydroxyl and nitro groups can be retained for further functionalization after the coupling reaction or can be used to modulate the reactivity of the molecule during the coupling step. This modular approach allows for the systematic construction of compounds with tailored electronic and steric properties for applications in areas such as organic electronics and drug discovery.
Derivatization for Creation of Novel Chemical Scaffolds
The true synthetic power of this compound is realized through the selective derivatization of its functional groups. Each site—bromine, hydroxyl, and nitro—can be modified to introduce a wide range of chemical moieties, leading to the creation of novel molecular scaffolds.
The carbon-bromine bond is a key handle for introducing new carbon-based substituents onto the aromatic ring via transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the ring, due to the nitro and trifluoromethyl groups, generally facilitates oxidative addition to the palladium(0) catalyst, a key step in many of these catalytic cycles. nih.gov
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and an organoboron reagent (boronic acid or ester). It is a robust method for creating biaryl compounds. libretexts.orgorganic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to stilbene-like structures and other vinyl-substituted aromatics. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, yielding an aryl-alkyne. This is a fundamental transformation for introducing linear, rigid structures into a molecule.
| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Biaryl |
| Heck | Styrene | Pd(OAc)2 / P(o-tol)3 / Et3N | Substituted alkene |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | Aryl-alkyne |
The phenolic hydroxyl group is a versatile site for introducing a wide array of functional groups through O-alkylation and O-acylation reactions. These modifications can dramatically alter the solubility, lipophilicity, and biological activity of the resulting compounds.
Williamson Ether Synthesis (O-Alkylation): The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. gordon.eduorganic-synthesis.comfrancis-press.commasterorganicchemistry.comresearchgate.net This reaction is highly effective for introducing small alkyl chains as well as more complex side chains.
Esterification (O-Acylation): The hydroxyl group can react with carboxylic acids (under acidic catalysis) or, more commonly, with more reactive acyl halides or anhydrides (often in the presence of a base) to form esters. nih.govorganic-chemistry.orggoogle.com This allows for the introduction of a vast range of acyl groups.
| Reaction Type | Reagent | Base/Conditions (Typical) | Product Type |
|---|---|---|---|
| O-Alkylation (Etherification) | Methyl iodide | K2CO3 in Acetone | Aryl methyl ether |
| O-Alkylation (Etherification) | Benzyl bromide | NaH in THF | Aryl benzyl ether |
| O-Acylation (Esterification) | Acetyl chloride | Pyridine | Aryl acetate ester |
| O-Acylation (Esterification) | Benzoyl chloride | Et3N in CH2Cl2 | Aryl benzoate ester |
The nitro group is a powerful electron-withdrawing group that can be chemically transformed into other valuable functionalities, most notably an amino group. The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. jsynthchem.comjsynthchem.com
Selective Reduction: A key challenge is to reduce the nitro group without affecting the bromine substituent (which can be susceptible to hydrodehalogenation). Various methods are available for this selective transformation, including catalytic hydrogenation with specific catalysts (e.g., PtO₂, certain nickel catalysts) under controlled conditions, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. mq.edu.auresearchgate.netgoogle.com
The resulting aromatic amine, 3-Bromo-4-amino-5-hydroxybenzotrifluoride, is itself a versatile intermediate. The amino group can be further derivatized:
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a gateway to a plethora of other functional groups through Sandmeyer-type reactions, allowing the introduction of halides (Cl, I), cyano (CN), and other groups.
Amide/Sulfonamide Formation: The amine can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively, which are common motifs in pharmacologically active compounds.
| Reaction Type | Reagents/Conditions (Typical) | Intermediate/Product | Subsequent Reaction Example |
|---|---|---|---|
| Nitro Reduction | Fe / NH4Cl in EtOH/H2O | Aromatic amine | Amide formation with acetyl chloride |
| Nitro Reduction | SnCl2·2H2O in HCl/EtOH | Aromatic amine | Diazotization (NaNO2, HCl) |
| Nitro Reduction | H2, PtO2 in EtOH | Aromatic amine | Sulfonamide formation with TsCl |
Potential for Directed Synthesis of Highly Functionalized Molecules
The unique arrangement of substituents on the this compound scaffold allows for a variety of selective chemical transformations. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring, making it amenable to certain synthetic operations.
The bromine atom serves as a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of a wide array of carbon-based substituents at this position. This versatility is crucial for building molecular complexity in a controlled manner.
The nitro group is a versatile functional group that can undergo reduction to an amine. This transformation opens up a plethora of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. The resulting amino group can also be used to modulate the electronic properties of the molecule.
The hydroxyl group provides another point for derivatization. It can be alkylated, acylated, or used as a directing group in certain electrophilic aromatic substitutions. Its presence also offers the potential for intramolecular reactions with other functional groups introduced onto the scaffold.
The trifluoromethyl group is generally stable under many reaction conditions and imparts unique properties to the final molecules, such as increased lipophilicity and metabolic stability, which are often desirable in medicinal chemistry.
The combination of these functional groups allows for a stepwise and regioselective derivatization strategy. For instance, a synthetic sequence could involve a Suzuki coupling at the bromine position, followed by reduction of the nitro group and subsequent acylation of the resulting amine, and finally, etherification of the hydroxyl group. This step-by-step approach enables the precise construction of highly functionalized molecules with diverse chemical properties.
Application as a Core Structure for Library Synthesis
Combinatorial chemistry and library synthesis are powerful tools in drug discovery and materials science for rapidly generating a large number of structurally related compounds for screening. nih.goviipseries.orgresearchgate.net The structural features of this compound make it an excellent candidate for a core structure or scaffold in library synthesis.
A scaffold in combinatorial chemistry is the central molecular framework to which various building blocks are attached. researchgate.net The multiple, orthogonally reactive sites on this compound allow for the systematic introduction of diversity at several points of the molecule. For example, a library of compounds could be generated by reacting the core structure with a set of different boronic acids (at the bromine position), a variety of acylating agents (at the amino group derived from the nitro group), and a range of alkylating agents (at the hydroxyl group).
This approach can be illustrated with a hypothetical library synthesis plan:
| Reaction Site | Reagent Type | Number of Reagents | Resulting Functionality |
| C3-Br | Boronic Acids (R¹-B(OH)₂) | 20 | Aryl, Heteroaryl, Alkyl (R¹) |
| C4-NO₂ -> C4-NH₂ | Carboxylic Acids (R²-COOH) | 15 | Amide (NH-CO-R²) |
| C5-OH | Alkyl Halides (R³-X) | 10 | Ether (O-R³) |
This synthetic scheme would theoretically generate a library of 20 x 15 x 10 = 3,000 distinct compounds. Such a library could then be screened for biological activity or specific material properties. The trifluoromethyl group on the scaffold would likely enhance the drug-like properties of the library members.
The ability to generate large and diverse chemical libraries from a single, highly functionalized core structure is a significant advantage in modern chemical research. While direct examples of the use of this compound in library synthesis are not readily found in the literature, its structural attributes strongly suggest its suitability for such applications, providing a pathway to novel chemical entities with potential applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
